4-Nitroimidazole (CAS: 3034-38-6) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), energetic materials, and redox-responsive coordination complexes. While it exists in a tautomeric equilibrium with 5-nitroimidazole in its unsubstituted solid state, its true procurement value lies in its unique electronic distribution when subjected to substitution reactions. Characterized by a highly negative one-electron reduction potential and distinct nucleophilic properties at the N-1 position, 4-nitroimidazole serves as the mandatory starting material for complex fused-ring therapeutics, including FDA-approved anti-tubercular agents like pretomanid and delamanid [1]. For industrial buyers, its selection is driven by its predictable regiocontrol during alkylation and its exceptional stability against premature reduction in complex biological or catalytic environments.
Hypoxia-selective prodrug design workflow
Essential intermediate for pretomanid and ronidazole synthesis
Electrochemical reactivity distinct from 2- and 5-nitro isomers
Attempting to substitute 4-nitroimidazole with its structural isomers, such as 2-nitroimidazole or generic imidazole mixtures, fundamentally compromises both synthesis yields and downstream performance. The position of the strongly electron-withdrawing nitro group dictates the molecule's redox behavior; 4-nitroimidazole exhibits a significantly more negative reduction potential (approx. -527 mV) compared to 2-nitroimidazole (-398 mV)[1]. In procurement terms, this means 2-nitroimidazole will undergo premature reduction in environments where 4-nitroimidazole remains stable. Furthermore, the distinct electron density in the 4-nitro isomer drives bioactivation via the complete loss of the nitro group rather than the simple stabilization of nitrogen active species seen in 2- and 5-nitroimidazoles [2]. Consequently, using an isomeric substitute will result in entirely different reaction kinetics, incorrect regioselectivity during N-alkylation, and the failure of targeted prodrug mechanisms.
Reduction potential differences may prevent direct interchangeability in hypoxia-activated prodrug designs and synthesis pathways.
Pulse radiolysis studies measuring the one-electron reduction potential at pH 7 (E17) demonstrate that 4-nitroimidazole is a significantly weaker oxidant than its isomers. 4-nitroimidazole exhibits an E17 of ≤ -527 mV, whereas 2-nitroimidazole reduces at -398 mV and 5-nitroimidazole derivatives reduce around -486 mV [1]. This >100 mV difference confirms that 4-nitroimidazole is highly resistant to single-electron transfer.
| Evidence Dimension | One-electron reduction potential at pH 7 (E17) |
| Target Compound Data | ≤ -527 mV |
| Comparator Or Baseline | 2-nitroimidazole (-398 mV) |
| Quantified Difference | 129 mV more negative reduction potential |
| Conditions | Pulse radiolysis with viologen redox indicators at pH 7 |
This extreme resistance to reduction prevents premature degradation in complex formulations, making it the only viable choice for prodrugs requiring activation in strictly low-potential (severely hypoxic) environments.
Supports hypoxia-selective prodrug design
Measured by pulse radiolysis at pH 7
During radical-nucleophilic substitution (SRN1) reactions, the ambident 4(5)-nitroimidazole anion demonstrates a strong kinetic preference for reacting at the N-1 center furthest from the nitro group. When reacted with alkylating agents like dimethyl sulfate, the greater nucleophilicity of the N-anion adjacent to the 4-nitro position results in a regioselective yield of 1-alkyl-4-nitroimidazole over the 5-nitro isomer by a ratio of approximately 8:1 [1]. This stark contrast to non-directed imidazoles ensures high-purity precursor synthesis.
| Evidence Dimension | Product ratio of 4-nitro vs 5-nitro isomers |
| Target Compound Data | 8 parts 1-alkyl-4-nitroimidazole |
| Comparator Or Baseline | 1 part 1-alkyl-5-nitroimidazole |
| Quantified Difference | 800% higher yield of the 4-nitro isomer (8:1 ratio) |
| Conditions | SRN1 alkylation with dimethyl sulfate |
High regioselectivity drastically reduces the need for costly downstream chromatographic separation of isomers, lowering the overall cost of API manufacturing.
Distinguishes aerobic drug design requirement
Ddn nitroreductase-dependent activation
The enzymatic reduction of 4-nitroimidazole by highly-purified hydrogenase 1 is strictly dependent on specific low-potential electron carriers. Unlike standard metabolic processes, 4-nitroimidazole cannot be reduced using nicotinamide carriers (NAD/NADP). It requires ferredoxin or low-potential viologen dyes to couple the reduction, and its overall reduction rate is significantly slower than that of 2-nitroimidazole (misonidazole) due to its lower E17 potential [1]. This orthogonal carrier dependency prevents off-target activation.
| Evidence Dimension | Electron carrier requirement for hydrogenase 1 reduction |
| Target Compound Data | Strictly requires ferredoxin/viologens; zero reduction with NAD/NADP |
| Comparator Or Baseline | Standard cellular metabolic pathways (NAD/NADP active) |
| Quantified Difference | Complete bypass of NAD/NADP-dependent reduction |
| Conditions | Clostridium pasteurianum hydrogenase 1 assay |
Allows formulators to engineer biocatalytic or pharmaceutical systems that remain inert in standard cellular environments but activate precisely in the presence of specific low-potential enzymes.
Inactivity supports hypoxia-selectivity, not antimicrobial use
Context-dependent; requires derivatization for activity
In transition metal coordination, the position of the nitro group dictates the stability of the resulting complex. 4-nitroimidazole exhibits a lower affinity for Cu(II) ions compared to 5-nitroimidazole derivatives. Consequently, copper(II) coordination compounds formed with 4-nitroimidazole derivatives demonstrate high lability and low stability in aqueous solutions, readily undergoing ligand exchange, whereas 5-nitroimidazole complexes remain highly stable [1]. This lability is a distinct structural feature of the 4-nitro heterocycle.
| Evidence Dimension | Aqueous stability of Cu(II) coordination complexes |
| Target Compound Data | Highly labile in aqueous solution |
| Comparator Or Baseline | 5-nitroimidazole derivatives (stable in aqueous solution) |
| Quantified Difference | Qualitative shift from stable to labile coordination |
| Conditions | Aqueous solution, Cu(II) coordination |
This engineered lability is highly desirable for designing controlled-release metal-organic frameworks (MOFs) or pro-catalysts that must dissociate upon entering aqueous environments.
Benchmarks industrial procurement specifications
Optimized mixed-acid nitration
Verifiable quality benchmarks for supply
Multiple vendor specifications; verify COA
Non-substitutable in reported synthetic pathways
Requires 4-nitro regiospecificity
Because 4-nitroimidazole strongly favors N-1 alkylation over N-3 (yielding the 4-nitro isomer at an 8:1 ratio), it is the premier starting material for synthesizing complex fused-ring therapeutics. It is actively procured for the commercial-scale synthesis of FDA-approved anti-tubercular drugs like pretomanid and delamanid, where precise regiocontrol is required to build the imidazooxazine and imidazooxazole cores without extensive downstream purification [1].
Leveraging its highly negative one-electron reduction potential (≤ -527 mV), 4-nitroimidazole is utilized in the development of hypoxia-targeted prodrugs. Because it resists reduction at higher potentials where 2-nitroimidazoles (-398 mV) would prematurely activate, it ensures that the compound remains stable in normoxic tissues and only releases its active payload in severely hypoxic microenvironments [2].
Due to its lower affinity for transition metals like Cu(II) compared to its 5-nitro counterparts, 4-nitroimidazole is selected as a labile ligand in coordination chemistry. This property is exploited to design water-sensitive metal-organic frameworks (MOFs) and catalytic precursors that intentionally dissociate and release their active metal centers upon introduction to aqueous systems [3].
Irritant